Product packaging for N-(4-acetylphenyl)-4-methylbenzamide(Cat. No.:CAS No. 72269-24-0)

N-(4-acetylphenyl)-4-methylbenzamide

Cat. No.: B187869
CAS No.: 72269-24-0
M. Wt: 253.29 g/mol
InChI Key: WIFHKFKUUAUAKR-UHFFFAOYSA-N
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Description

Overview of the Benzamide (B126) Chemical Class and Derivatives

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif serves as a versatile scaffold in drug discovery and materials science. The chemical properties of benzamide derivatives can be readily modified by introducing various substituents to the benzene ring or the amide nitrogen, leading to a diverse array of compounds with a wide spectrum of biological activities. Numerous benzamide-containing molecules have been developed as therapeutic agents, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai

Importance of N-(4-acetylphenyl)-4-methylbenzamide as a Research Target Compound

This compound, with the chemical formula C₁₆H₁₅NO₂, is a synthetic organic compound. ontosight.ai Its structure incorporates the core benzamide scaffold with a 4-methyl group on the benzoyl moiety and an acetyl group on the N-phenyl substituent. The presence of these functional groups makes it an interesting, yet understudied, molecule for chemical synthesis and potential biological evaluation. The exploration of such derivatives contributes to a deeper understanding of the structure-activity relationships within the benzamide class.

Current Research Landscape and Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant gap in the direct investigation of this compound. While numerous studies focus on structurally related benzamide derivatives, there is a notable absence of published research detailing the specific synthesis, characterization, and biological activity of this particular compound. This lack of dedicated research presents both a challenge and an opportunity. The challenge lies in the absence of direct data to report, while the opportunity lies in the potential for future research to explore the unique properties and applications of this molecule. The current understanding of its potential is therefore extrapolated from the broader knowledge of the benzamide class and closely related analogues. For instance, studies on other 4-methylbenzamide (B193301) derivatives have explored their potential as protein kinase inhibitors, a key area in cancer research. nih.gov Similarly, research on other N-acetylphenyl-containing compounds has indicated potential for various biological activities. However, without direct studies, the specific profile of this compound remains unknown.

Chemical Identity and Properties

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.29 g/mol
CAS Number 72269-24-0
Appearance Solid (at room temperature)

This data is compiled from publicly available chemical databases. ontosight.ai

Synthesis and Characterization

The characterization of the resulting compound would typically involve a suite of spectroscopic and analytical techniques to confirm its structure and purity, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide and ketone carbonyls.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Melting Point Analysis: To assess the purity of the synthesized compound.

Research Applications and Findings

As previously noted, there is a lack of specific research on the biological activities of this compound. However, based on the known activities of related compounds, several areas of potential research can be proposed.

Potential as Enzyme Inhibitors

Many benzamide derivatives have been investigated as inhibitors of various enzymes. Of particular interest is the role of 4-methylbenzamide derivatives as potential protein kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Future research could explore whether this compound exhibits inhibitory activity against specific kinases.

Anticancer and Antimicrobial Potential

The benzamide scaffold is a common feature in many anticancer and antimicrobial agents. For example, research on N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659), a structurally related compound, has shown enzyme inhibition activity. nih.gov Studies on other benzamide derivatives have also demonstrated their potential as antimicrobial agents. researchgate.net Therefore, it is plausible that this compound could be screened for its cytotoxic effects against various cancer cell lines and its antimicrobial activity against a panel of pathogenic bacteria and fungi.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2 B187869 N-(4-acetylphenyl)-4-methylbenzamide CAS No. 72269-24-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-3-5-14(6-4-11)16(19)17-15-9-7-13(8-10-15)12(2)18/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHKFKUUAUAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366816
Record name N-(4-acetylphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-24-0
Record name N-(4-Acetylphenyl)-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-acetylphenyl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Acetylphenyl 4 Methylbenzamide

Retrosynthetic Analysis of N-(4-acetylphenyl)-4-methylbenzamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the analysis focuses on the most synthetically viable bond cleavages.

Disconnection Strategies for Amide Linkage and Aromatic Substituents

Two primary disconnection strategies are considered for this compound:

Amide C-N Bond Disconnection: This is the most common and direct approach for amides. The disconnection of the amide bond between the carbonyl carbon and the nitrogen atom leads to two synthons: a p-toluoyl cation equivalent and a 4-acetylaniline anion equivalent. These correspond to readily available synthetic precursors.

Aryl C-C Bond Disconnection: An alternative strategy involves disconnecting the acetyl group from the phenyl ring. This approach would start with a pre-formed amide, N-(phenyl)-4-methylbenzamide, and introduce the acetyl group in a subsequent step. This is a functional group interconversion (FGI) strategy.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, the following key precursors and intermediates are identified:

From Amide Disconnection:

4-Aminoacetophenone: This molecule provides the N-acetylphenyl portion of the target compound.

4-Methylbenzoyl Chloride (p-Toluoyl Chloride): A common activated form of 4-methylbenzoic acid used for acylation.

4-Methylbenzoic Acid (p-Toluic Acid): The carboxylic acid precursor, which can be activated in situ using various coupling reagents.

From Aryl C-C Disconnection:

N-(4-aminophenyl)-4-methylbenzamide: An intermediate that would be formed first, followed by acetylation of the aniline (B41778) ring.

Acetic Anhydride (B1165640) or Acetyl Chloride: Standard reagents for introducing an acetyl group via Friedel-Crafts acylation.

Established Synthetic Pathways for this compound and Related Acetylphenylbenzamides

The synthesis of this compound and its analogues relies on well-established chemical reactions, primarily focusing on the robust formation of the amide linkage.

Amide Bond Formation Reactions (e.g., Acyl Chloride-Amine Condensation)

The most direct and widely practiced method for synthesizing N-arylbenzamides is the condensation of an amine with an activated carboxylic acid derivative.

The reaction between p-aminoacetophenone and a substituted benzoyl chloride is a common method for preparing N-(4-acetyl-phenyl)-4-substituted-benzamides. wisdomlib.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270), in a suitable solvent like dichloromethane (B109758) at room temperature. nih.gov The base serves to neutralize the hydrochloric acid byproduct generated during the condensation.

More contemporary, "green" approaches avoid the use of traditional coupling reagents. One such method involves the one-pot conversion of a carboxylic acid into a thioester intermediate, which then reacts with an amine to form the amide bond. rsc.org For example, N-(4-acetylphenyl)-3-bromo-5-(trifluoromethyl)benzamide was successfully synthesized by reacting 4-aminoacetophenone with the corresponding carboxylic acid via a thioester intermediate. rsc.org

MethodReagentsConditionsAdvantages
Acyl Chloride-Amine Condensation 4-Aminoacetophenone, 4-Methylbenzoyl Chloride, PyridineDichloromethane, Room TemperatureHigh yield, readily available starting materials. wisdomlib.orgnih.gov
Carboxylic Acid Coupling 4-Aminoacetophenone, 4-Methylbenzoic Acid, Coupling Reagent (e.g., DCC, HATU)Aprotic solvent (e.g., DMF, DCM)Broad applicability, avoids preparation of acyl chloride. luxembourg-bio.com
Thioester-Mediated Synthesis 4-Aminoacetophenone, 4-Methylbenzoic Acid, DithiocarbamateNeat or concentrated, followed by amine additionGreen chemistry (avoids coupling reagents), one-pot procedure. rsc.org

Functional Group Interconversions on Aromatic Rings (e.g., Acetylation, Methylation)

While direct coupling of the final precursors is most common, the synthesis can also be achieved by modifying a pre-formed amide scaffold.

Friedel-Crafts Acetylation: An acetyl group can be introduced onto an aromatic ring using an acylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. A related procedure involves the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid (PPA) to yield an aromatic ketone. nih.gov This demonstrates the feasibility of acetylating an activated benzene (B151609) ring within an amide structure, which could be applied to a precursor like N-phenyl-4-methylbenzamide.

Nitro Group Reduction: An alternative multi-step route involves the synthesis of a nitro-containing intermediate followed by reduction. For instance, various N-phenylbenzamide derivatives have been synthesized by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides to produce dinitro intermediates, which are then reduced to the corresponding diamines using methods like Parr hydrogenation (Pd/C) or treatment with tin(II) chloride. nih.gov This diamine could then be selectively functionalized.

Catalytic Approaches in the Synthesis of this compound Analogues

Modern synthetic chemistry has seen a rise in catalytic methods for amide bond formation, offering alternatives to stoichiometric activating agents. While not all have been specifically reported for this compound, they are widely applied to its analogues.

Boron-Based Catalysis: Boronic acid derivatives have been developed as catalysts for the direct dehydrative amidation of carboxylic acids and amines. unimi.it These reactions often proceed under azeotropic reflux conditions to remove water.

Palladium-Catalyzed Synthesis: Palladium complexes have been investigated for amide synthesis. Gas-phase studies have shown that organopalladium intermediates can react with phenyl isocyanate to form a coordinated amidate anion, suggesting a potential pathway for amide formation. publish.csiro.au However, translating this to a practical solution-phase, one-pot method has proven challenging. publish.csiro.au

Gold-Catalyzed Synthesis: A bifunctional Au/DNA catalyst has been shown to efficiently promote the synthesis of amides from alcohols and azides. rsc.org This represents a novel catalytic transformation for creating the amide bond.

Catalytic SystemPrecursorsCatalystKey Features
Boronic Acid Catalysis Carboxylic Acid, AmineB3NO2 ring system or B2(NMe2)4Dehydrative coupling, sustainable approach. unimi.it
Palladium-Mediated Coupling Benzenesulfinic Acid, Phenyl IsocyanatePalladium TrifluoroacetateExplores extrusion-insertion mechanism, though solution-phase success is limited. publish.csiro.au
Gold Catalysis Alcohol, AzideAu/DNACatalyzes amidation under mild conditions. rsc.org

Mechanistic Studies of Synthetic Reactions Involving this compound Derivatives

Mechanistic insights are fundamental to optimizing reaction conditions and expanding the chemical space of accessible derivatives. For this compound, the focus has been on the elucidation of reaction pathways and the identification of transient species.

The direct characterization of reaction intermediates in the synthesis of this compound is not extensively documented in the literature. However, based on established reaction mechanisms, the formation of a tetrahedral intermediate is a critical step in the common synthetic route.

In a related mechanistic study on the synthesis of pyridine derivatives from N-(4-acetylphenyl)-4-methylbenzenesulfonamide, several intermediates were proposed. wisdomlib.org The reaction, proceeding through a cooperative vinylogous anomeric-based oxidation, is thought to involve a Knoevenagel intermediate (A) and an enamine intermediate (B), which combine to form a larger intermediate (C). wisdomlib.org This subsequently undergoes cyclization and tautomerization to form further intermediates (D and E) before yielding the final product. wisdomlib.org While this is for a sulfonamide analogue, it highlights the complexity of reactions involving derivatives of N-(4-acetylphenyl) moieties and the types of transient species that can be involved.

Intermediate Description Reaction Type
Tetrahedral IntermediateFormed during the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.Nucleophilic Addition-Elimination
Knoevenagel Intermediate AProduct of the reaction between a catalytic activated aldehyde and malononitrile.Knoevenagel Condensation
Enamine Intermediate BFormed from the reaction of in situ generated ammonia (B1221849) and an acetylphenyl derivative.Enamine Formation
Intermediate CResulting from the combination of intermediates A and B.Michael Addition
Intermediate DFormed via a ring-closing reaction of intermediate C.Cyclization
Intermediate EA tautomer of intermediate D.Tautomerization

Nucleophilic Addition-Elimination:

The most common method for synthesizing this compound is the acylation of 4-aminoacetophenone with 4-methylbenzoyl chloride. This reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. nih.gov This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable amide bond. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com This type of reaction is vigorous and is a well-established method for forming amide bonds. nih.gov

Vinylogous Anomeric-Based Oxidation:

A more complex mechanistic pathway has been proposed for the transformation of derivatives of this compound. In the synthesis of novel pyridines, a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism was suggested for a reaction involving N-(4-acetylphenyl)-4-methylbenzenesulfonamide. wisdomlib.org This mechanism is initiated after the formation of a dihydropyridine-like intermediate. wisdomlib.org The final step involves an unusual hydride transfer and the release of molecular hydrogen to achieve aromatization of the pyridine ring. wisdomlib.org The anomeric effect, in this context, refers to the stabilization provided by the interaction of non-bonding electrons with an adjacent antibonding orbital, transmitted through a carbon-carbon double bond system. wisdomlib.org

Reaction Mechanism Description Key Steps
Nucleophilic Addition-EliminationA two-step process involving the addition of a nucleophile to a carbonyl group, followed by the elimination of a leaving group.1. Nucleophilic attack by the amine. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group (e.g., chloride).
Vinylogous Anomeric-Based OxidationA mechanism that involves the transmission of an anomeric effect through a vinylogous system to drive an oxidation reaction.1. Formation of a cyclic intermediate. 2. Tautomerization. 3. Hydride transfer and aromatization.

Exploration of Novel Synthetic Routes for this compound

While the nucleophilic addition-elimination reaction is a robust method for the synthesis of this compound, researchers are continually exploring alternative routes that may offer advantages in terms of efficiency, milder reaction conditions, or environmental impact.

One potential avenue is the use of metal catalysis. For instance, nickel-catalyzed methods have been developed for the synthesis of N-methylbenzamide from aryl bromides and N-methylformamide. chemicalbook.com Adapting such a methodology to the synthesis of this compound could provide a valuable alternative to traditional methods.

Another approach is the use of multicomponent reactions. These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. A one-pot, three-component condensation reaction of phenyl acetylene, an aromatic aldehyde, and a benzamide (B126) has been reported to produce N,N'-alkylidene bisamides using a heterogeneous catalyst. researchgate.net The development of a similar multicomponent strategy for this compound could significantly streamline its synthesis.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Acetylphenyl 4 Methylbenzamide

Spectroscopic Elucidation of Molecular Structure for N-(4-acetylphenyl)-4-methylbenzamide

Spectroscopic techniques are fundamental in confirming the identity and detailing the structural features of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the electronic environment of hydrogen and carbon atoms, Fourier Transform Infrared (FT-IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a detailed map of the molecule's proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the benzene (B151609) rings. The protons of the 4-methylbenzamide (B193301) moiety and the N-(4-acetylphenyl) group show distinct splitting patterns (e.g., doublets, triplets) arising from spin-spin coupling with neighboring protons. The methyl protons of the acetyl and tolyl groups appear as sharp singlets in the upfield region. A broad singlet corresponding to the amide (N-H) proton is also typically observed.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the amide and acetyl groups are characteristically found at the most downfield chemical shifts (typically >160 ppm). The aromatic carbons resonate in the range of approximately 110-150 ppm, with their specific shifts influenced by the substituents on the rings. The methyl carbons of the acetyl and tolyl groups appear at the highest field (most upfield).

Detailed ¹H and ¹³C NMR Data for this compound and its Analogues:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Specific spectral data not publicly available in the searched literature. Expected signals include singlets for the two CH₃ groups, multiplets for the aromatic protons, and a singlet for the NH proton.Specific spectral data not publicly available in the searched literature. Expected signals include those for the two CH₃ carbons, the aromatic carbons, the amide carbonyl carbon, and the ketone carbonyl carbon.
N-(4-acetylphenyl)benzamide 1H NMR (CDCl₃): δ 2.61 (s, 3H, COCH₃), 7.50-7.65 (m, 3H, Ar-H), 7.85-8.00 (m, 6H, Ar-H), 8.55 (s, 1H, NH).No specific data found in the search results.
4-Methylbenzamide ¹H NMR (CDCl₃): δ 2.09 (s, 3H), 6.02 (br s, 2H), 7.36-7.39 (m, 2H), 7.76 (d, 2H, J = 6.8 Hz), 7.99 (br s, 1H). sigmaaldrich.com ¹H NMR (DMSO-d₆): δ 2.34 (s, 3H), 7.29 (d, J=8.0 Hz, 2H), 7.82 (d, J=8.0 Hz, 2H), 7.25 (s, 1H, NH), 7.89 (s, 1H, NH).¹³C NMR (CDCl₃): δ 21.48, 127.51, 129.25, 130.53, 142.54, 169.35. sigmaaldrich.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The vibrational frequencies of the bonds provide a molecular fingerprint. Key absorptions include the N-H stretching of the amide group, typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the amide and ketone groups give rise to strong absorption bands in the range of 1630-1700 cm⁻¹. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while the C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound and Related Compounds:

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ketone)~1685
C=O Stretch (Amide I)~1650

For the related compound 4-methylbenzamide , FT-IR (neat) shows characteristic peaks that support the presence of these functional groups. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. In electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will correspond to the molecular weight of the compound. The fragmentation pattern provides valuable information about the stability of different parts of the molecule and the nature of the bonds.

For this compound (C₁₆H₁₅NO₂), the expected molecular weight is approximately 253.29 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 253. Common fragmentation pathways could involve the cleavage of the amide bond, leading to fragments corresponding to the 4-methylbenzoyl cation and the 4-acetylphenylaminyl radical, or vice versa.

Single Crystal X-ray Diffraction Studies of this compound and its Close Analogues

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the searched literature, the analysis of closely related analogues provides significant insight into the likely solid-state conformation and intermolecular interactions.

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the crystal lattice. For instance, the crystal structure of the analogue N-(4-methylphenyl)benzamide has been determined. researchgate.net The crystals are reported to be orthorhombic with the space group P2₁2₁2₁. researchgate.net This information reveals the fundamental symmetry operations that can be applied to the unit cell to generate the entire crystal structure.

Analysis of Molecular Conformation and Torsion Angles

The analysis of the crystal structure of analogues like N-(4-methylphenyl)benzamide reveals important details about molecular conformation. researchgate.net A key feature is the dihedral angle between the two aromatic rings. In N-(4-methylphenyl)benzamide, the benzene and methylphenyl rings are not coplanar, exhibiting a significant dihedral angle of 63.41 (5)°. This twist is a common feature in N-aryl amides and is influenced by steric hindrance and electronic effects.

Investigation of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. For a molecule like this compound, which possesses amide, phenyl, and acetyl functional groups, a rich network of such interactions would be anticipated to stabilize its solid-state structure.

Hydrogen bonds are among the strongest and most directional intermolecular forces that would dictate the supramolecular assembly of this compound.

N–H⋯O Hydrogen Bonds: The amide group (–CONH–) provides a classic hydrogen bond donor (the N–H group) and acceptor (the carbonyl oxygen, C=O). In the crystal structures of many related N-aryl benzamides, molecules are linked into chains or dimers by strong N–H⋯O hydrogen bonds. researchgate.netresearchgate.net For this compound, it is highly probable that the amide N-H would form a hydrogen bond with the carbonyl oxygen of the amide group or the acetyl group of a neighboring molecule, leading to well-defined one-dimensional chains or centrosymmetric dimers. A data table for such an interaction would typically include the following parameters:

Donor (D)Hydrogen (H)Acceptor (A)D–H (Å)H⋯A (Å)D⋯A (Å)D–H⋯A (°)
NHO~0.86~2.0-2.2~2.8-3.0~150-170
Note: This table contains hypothetical, typical values and is for illustrative purposes only.

The presence of two phenyl rings in the molecule makes it a prime candidate for π-stacking interactions. These interactions occur when aromatic rings pack in a face-to-face or offset face-to-face manner, driven by electrostatic and van der Waals forces. These interactions are critical in preventing empty space and maximizing packing efficiency. The specific geometry (e.g., centroid-to-centroid distance, slip angle) would be determined from crystallographic data.

Van der Waals forces are ubiquitous, non-specific attractive and repulsive forces that are present between all atoms. The dispersion force component, in particular, is the sum of many weak H···H, C···H, and C···C contacts and typically constitutes a significant portion of the total lattice energy in molecular crystals. researchgate.net These forces, while individually weak, collectively play a dominant role in the cohesion of the crystal.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govnih.gov By mapping properties onto a surface defined by the molecule's electron density contribution to its surroundings, one can generate a unique "fingerprint" for the crystal packing.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Had the crystallographic data been available, a table summarizing these contributions could have been generated. For similar organic molecules, the contacts are often dominated by H···H interactions due to the abundance of hydrogen atoms on the molecular surface.

Contact TypeContribution (%)
H···H~40-55%
O···H / H···O~15-25%
C···H / H···C~10-20%
C···C~2-5%
N···H / H···N~1-4%
Other<1%
Note: This table shows a hypothetical distribution for a molecule of this type and is for illustrative purposes only. Actual values are specific to the crystal structure.

The red, white, and blue color-coding on a Hirshfeld surface mapped with a dnorm property would highlight the specific locations of close intermolecular contacts, with red spots indicating hydrogen bonds and other close contacts crucial to the crystal's stability. nih.govnih.gov

Computational Chemistry and Theoretical Studies of N 4 Acetylphenyl 4 Methylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying molecules of this size. uokerbala.edu.iqnih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and compute various electronic properties. uokerbala.edu.iq

DFT calculations provide a detailed picture of the electronic structure of N-(4-acetylphenyl)-4-methylbenzamide. By solving the Kohn-Sham equations, the electron density distribution across the molecule can be determined. This information is crucial for understanding molecular stability, reactivity, and intermolecular interactions.

A key output of this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution from the perspective of an approaching electrophile. Different colors on the MEP surface denote regions of varying electrostatic potential. For instance, red areas indicate negative potential, typically centered on electronegative atoms like oxygen and nitrogen, highlighting them as likely sites for electrophilic attack. nih.gov Blue regions signify positive potential, usually around hydrogen atoms, marking them as sites for nucleophilic attack. This visual representation is instrumental in predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. nih.gov DFT calculations can precisely compute the energies of these orbitals. For a molecule like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is spread across the electron-deficient regions. The analysis of charge transfer within the molecule is made possible by understanding this energy gap. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Related Benzamide (B126) Derivative This table presents example data from a theoretical study on a structurally similar compound to illustrate the typical values obtained from DFT calculations. The data does not represent this compound itself.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.80
Energy Gap (ΔE)4.70

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the energy gap alone. nih.gov Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors for a Related Benzamide Derivative This table provides example values for molecular reactivity descriptors based on a related compound to demonstrate the output of such an analysis. The data is not specific to this compound.

DescriptorValue (eV)
Ionization Potential (I)6.50
Electron Affinity (A)1.80
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.426

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, stability, and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal the preferred conformations of the molecule in different solvents, the rotational barriers around its single bonds, and how it interacts with water or other solvent molecules. This is crucial for understanding its behavior in a biological system or a chemical reaction carried out in solution.

In-silico Investigations of Molecular Characteristics and Non-Covalent Interactions

The stability and structure of molecular crystals are often governed by a network of non-covalent interactions. In-silico methods are used to explore these weak forces in detail. One powerful technique is Hirshfeld surface analysis , which maps the intermolecular contacts in a crystal. researchgate.net

Theoretical Studies on Crystal Packing and Supramolecular Assembly

Theoretical studies play a significant role in understanding and predicting how individual molecules of this compound assemble into a crystal lattice. The arrangement of molecules in the solid state, or supramolecular assembly, is dictated by intermolecular forces, primarily hydrogen bonds.

In benzamide derivatives, the N-H group of the amide linkage can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. Theoretical calculations can predict the formation of stable hydrogen-bonded chains or networks, which are fundamental to the crystal's architecture. By analyzing the crystal structure of related compounds, it is often observed that molecules are linked by N—H···O hydrogen bonds, forming infinite chains that stabilize the crystal packing.

Structure Activity Relationship Sar Mechanistic Investigations of N 4 Acetylphenyl 4 Methylbenzamide

Elucidating the Role of Acetyl, Methyl, and Benzamide (B126) Moieties in Molecular Recognition

The molecular architecture of N-(4-acetylphenyl)-4-methylbenzamide, characterized by an acetyl group, a methyl group, and a central benzamide core, dictates its interaction with biological targets. Each of these components plays a distinct role in molecular recognition.

The benzamide moiety is a common scaffold in many biologically active compounds and is known to participate in crucial hydrogen bonding interactions through its amide N-H and carbonyl oxygen groups. These interactions are fundamental for anchoring the ligand within the binding pocket of a protein. The planarity of the benzamide group also contributes to favorable stacking interactions with aromatic residues in the target protein. In a broader context, benzamide derivatives have been extensively studied for a variety of pharmacological activities, including as inhibitors of enzymes like acetylcholinesterase (AChE) and as antimicrobial agents, highlighting the versatility of this core structure. nih.govnanobioletters.com

The 4-methylbenzamide (B193301) portion contains a methyl group on the benzoyl ring. This methyl group can influence the molecule's properties in several ways. Sterically, it can dictate the preferred conformation of the molecule and its fit within a binding pocket. Electronically, the methyl group is weakly electron-donating, which can affect the reactivity and interaction potential of the adjacent benzamide core. In some contexts, this methyl group can also engage in hydrophobic interactions with nonpolar amino acid residues in the target protein, further contributing to binding affinity. For example, in the synthesis of N-p-tolylbenzamide, the presence of the tolyl group (a methyl-substituted phenyl ring) is a defining structural feature. nanobioletters.com

Impact of Molecular Conformation and Rigidity on Biological Target Binding Mechanisms

The three-dimensional conformation and degree of rotational freedom of this compound are critical determinants of its biological activity. The molecule possesses several rotatable bonds, including the amide bond and the bonds connecting the phenyl rings to the amide group.

Intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation, thereby reducing the molecule's flexibility and pre-organizing it for binding. For instance, in a related compound, N–((2–acetylphenyl)carbamothioyl)benzamide, intramolecular hydrogen bonds were observed to stabilize the molecular conformation. uokerbala.edu.iq This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to a higher binding affinity.

The rigidity of the molecule is also a key factor. While some flexibility is necessary for the initial binding and induced-fit adjustments, a more rigid conformation is generally favored once the molecule is in the binding pocket, as this minimizes the loss of conformational entropy. The benzamide core itself imparts a degree of planarity and rigidity to the central part of the molecule.

Analysis of Electronic and Steric Effects of Substituents on Activity Modulation

The electronic and steric properties of the acetyl and methyl substituents on the this compound scaffold are pivotal in modulating its biological activity.

Electronic Effects: The acetyl group at the para-position of the N-phenyl ring is an electron-withdrawing group. This property influences the electron density of the entire N-phenyl ring and the amide linkage. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein. Studies on other aromatic compounds, such as benzothiazole (B30560) derivatives, have shown that the presence of electron-withdrawing groups like nitro (-NO2) can lower the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's reactivity and electronic properties. nih.gov By analogy, the acetyl group in this compound likely modulates its electronic characteristics to be favorable for specific biological interactions.

The methyl group on the benzoyl ring is an electron-donating group. This has the opposite effect of the acetyl group, increasing the electron density on the benzoyl ring. This electronic push-pull effect across the benzamide linkage can create a specific molecular dipole moment and electrostatic potential that is recognized by the biological target.

Steric Effects: The size and spatial arrangement of the acetyl and methyl groups have significant steric implications. The methyl group in the para-position of the benzoyl ring is relatively small and may fit into a corresponding hydrophobic pocket in the target protein. The acetyl group is larger and its orientation will be critical for avoiding steric clashes within the binding site. In SAR studies of related benzamide derivatives, the position of substituents was found to be a major determinant of activity, with ortho-substituted compounds sometimes showing reduced activity due to steric hindrance compared to their meta and para isomers. acs.org

Computational Approaches to SAR: Molecular Docking for Binding Mode Prediction and Interaction Analysis with Specific Protein Targets

Computational methods, particularly molecular docking, are powerful tools for investigating the SAR of compounds like this compound at the atomic level. These techniques predict the preferred binding orientation of a ligand within the active site of a protein and analyze the non-covalent interactions that stabilize the complex.

In these docking studies, the compound exhibited strong interactions with AChE and BChE, with binding energies of -7.5 and -7.6 kcal/mol, respectively. nih.gov The analysis of the binding mode reveals the importance of hydrogen bonds and hydrophobic interactions. For instance, in the active site of AChE, the acetylphenyl moiety can orient itself to form key interactions with specific amino acid residues.

The following table summarizes the key interactions and binding energies observed for the analog N-((4-acetylphenyl)carbamothioyl)pivalamide with different protein targets, which can serve as a model for the potential interactions of this compound.

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting Residues (Predicted)Type of Interaction
Acetylcholinesterase (AChE)N-((4-acetylphenyl)carbamothioyl)pivalamide-7.5 nih.govNot specifiedHydrogen bonding, hydrophobic interactions
Butyrylcholinesterase (BChE)N-((4-acetylphenyl)carbamothioyl)pivalamide-7.6 nih.govNot specifiedHydrogen bonding, hydrophobic interactions
α-AmylaseN-((4-acetylphenyl)carbamothioyl)pivalamideNot specifiedNot specifiedHydrogen bonding, hydrophobic interactions
UreaseN-((4-acetylphenyl)carbamothioyl)pivalamideNot specifiedNot specifiedHydrogen bonding, hydrophobic interactions

These computational predictions, when combined with experimental data, can guide the design of new analogs with improved activity. For example, by identifying key interaction points, medicinal chemists can introduce or modify functional groups on the this compound scaffold to enhance binding affinity and selectivity for a specific protein target.

Molecular Mechanisms of Biological Activity of N 4 Acetylphenyl 4 Methylbenzamide and Analogues

Identification of Putative Biological Targets at the Molecular Level

Research into N-(4-acetylphenyl)-4-methylbenzamide and structurally related compounds has identified several putative biological targets at the molecular level. The primary focus has been on enzymes whose inhibition has therapeutic relevance for a range of conditions.

Analogues of this compound have been investigated as multi-targeted agents. For instance, a derivative, N-((4-acetylphenyl)carbamothioyl) pivalamide (B147659), was synthesized and evaluated for its inhibitory potential against four distinct enzymes: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-amylase. nih.gov This suggests that compounds with the N-(4-acetylphenyl)amide scaffold can be directed toward multiple biological targets.

Furthermore, other benzamide (B126) derivatives have been designed and synthesized to target specific enzymes implicated in various diseases. These include:

Cholinesterases (AChE and BChE): These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132). researchgate.netmdpi.comnih.govnih.gov Various benzamide series have been evaluated for their potential to inhibit these enzymes. mdpi.comnih.govresearchgate.net

Urease: This enzyme is a key target for addressing infections caused by bacteria such as Helicobacter pylori. nih.gov N-acylphosphoric triamides and other benzamide-related structures have shown potent inhibitory activity against urease. nih.govnih.gov

Alpha-Amylase: As a key enzyme in carbohydrate digestion, α-amylase is a target for managing postprandial hyperglycemia in type 2 diabetes. nih.govnih.govmdpi.com

Protein Kinases: In the field of oncology, derivatives such as N-(3-trifluoromethyl-phenyl)-4-methylbenzamide have been explored as potential inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, Urease, Alpha Amylase)

The primary mechanism by which this compound analogues exert their biological effects is through enzyme inhibition. Studies have quantified this inhibition and, in some cases, determined the nature of the inhibitory action.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The inhibition of cholinesterases is a key strategy for treating Alzheimer's disease. nih.govnih.gov An analogue, N-((4-acetylphenyl)carbamothioyl) pivalamide, demonstrated approximately 85% enzyme inhibition activity against both AChE and BChE. nih.gov Other benzamide derivatives have shown significant inhibitory effects, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar and even nanomolar range. For example, certain 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives exhibited more potent AChE inhibition than the reference drug donepezil. researchgate.net Kinetic studies on some inhibitor series have revealed a mixed-type inhibition mechanism for both AChE and BChE. mdpi.comnih.gov

Urease Inhibition: N-((4-acetylphenyl)carbamothioyl) pivalamide was found to inhibit urease with an IC50 value of 91.5 ± 3.9 ppm, which was less potent than the positive control thiourea (B124793) (IC50 of 23.3 ± 0.9 ppm). nih.gov Other research has shown that conjugating non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs can produce potent and competitive urease inhibitors. nih.gov N-acylphosphoric triamides have been identified as particularly strong, specific inhibitors of urease, with IC50 values in the nanomolar range. nih.gov

Alpha-Amylase Inhibition: Inhibition of α-amylase helps control blood sugar levels by delaying carbohydrate digestion. nih.gov N-((4-acetylphenyl)carbamothioyl) pivalamide showed moderate inhibition of α-amylase with an IC50 value of 160.33 ± 1.7 ppm. nih.gov The mechanism often involves the inhibitor binding to the active site of the enzyme, preventing the breakdown of polysaccharides. nih.gov Kinetic analyses of other inhibitors against α-amylase have indicated a mixed-type inhibition. researchgate.net

Interactive Table of Enzyme Inhibition Data for Analogues Below is a summary of the inhibitory concentrations (IC50) for various analogues against their target enzymes.

Compound/Analogue SeriesTarget EnzymeIC50 ValueReference
N-((4-acetylphenyl)carbamothioyl) pivalamideAcetylcholinesterase (AChE)~85% inhibition nih.gov
N-((4-acetylphenyl)carbamothioyl) pivalamideButyrylcholinesterase (BChE)~85% inhibition nih.gov
N-((4-acetylphenyl)carbamothioyl) pivalamideUrease91.5 ± 3.9 ppm nih.gov
N-((4-acetylphenyl)carbamothioyl) pivalamideAlpha-Amylase160.33 ± 1.7 ppm nih.gov
4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide (m-Fluoro derivative, 4e)Acetylcholinesterase (AChE)7.1 nM researchgate.net
4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide (p-Methoxy derivative, 4i)Acetylcholinesterase (AChE)20.3 nM researchgate.net
Halogenated 2-hydroxy-N-phenylbenzamidesAcetylcholinesterase (AChE)33.1 to 85.8 µM mdpi.com
Halogenated 2-hydroxy-N-phenylbenzamidesButyrylcholinesterase (BChE)53.5 to 228.4 µM mdpi.com
Diclofenac-sulfanilamide conjugateUrease3.59 ± 0.07 µM nih.gov
Uracil derivativesAcetylcholinesterase (AChE)0.088 to 0.388 µM nih.gov
Uracil derivativesButyrylcholinesterase (BChE)0.137 to 0.544 µM nih.gov

Investigation of Specific Molecular Interactions with Receptors (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

Molecular docking and computational studies have been instrumental in visualizing and understanding the specific interactions between benzamide analogues and the active sites of their target enzymes. These interactions are crucial for the stability of the enzyme-inhibitor complex and determine the potency of inhibition.

In silico analysis of N-((4-acetylphenyl)carbamothioyl) pivalamide revealed stable molecular interactions with all four targeted enzymes (AChE, BChE, urease, and α-amylase). nih.gov

Against Cholinesterases: The compound achieved favorable docking scores of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE, indicating strong binding affinity. nih.gov

Against Urease: The docking score was -6.3 kcal/mol, with a key hydrogen bond interaction observed with the residue Gln-460 at a distance of 3.0 Å. nih.gov

Against Alpha-Amylase: The docking score was -6.1 kcal/mol, also featuring a hydrogen bond with Gln-63 at a distance of 3.0 Å. nih.gov

Studies on other inhibitors targeting these enzymes have further detailed the nature of these interactions:

Hydrogen Bonding: This is a common and critical interaction. For example, in the inhibition of α-amylase by steroidal pregnanes, hydrogen bonds with key catalytic residues like Glu233 and Asp300 were observed, which likely disrupts the enzyme's catalytic mechanism. nih.gov In GABAA receptors, hydrogen bonding is considered an important, though not always obligatory, interaction for modulation by neurosteroids. nih.gov

Hydrophobic Interactions: These interactions are crucial for anchoring the inhibitor within the often-hydrophobic binding pockets of enzymes. The binding of α-amylase inhibitors involves an array of hydrophobic interactions with active site residues. nih.gov

Pi-Pi Stacking: This interaction occurs between aromatic rings of the inhibitor and aromatic residues (like tryptophan, tyrosine, or phenylalanine) in the enzyme's active site. It is a key interaction for many AChE inhibitors, which often bind to the peripheral anionic site (PAS) rich in such residues. nih.gov

Modulation of Cellular Pathways Through Specific Molecular Interactions

The inhibition of specific enzymes by this compound and its analogues can lead to the modulation of broader cellular signaling pathways. While direct studies on the specific title compound are scarce, the known roles of its targets allow for informed inference.

Cholinergic Pathways: By inhibiting AChE and BChE, these compounds directly modulate cholinergic signaling. nih.gov This leads to increased levels of acetylcholine in neuronal synapses, which is the basis for their therapeutic use in Alzheimer's disease to improve cognitive function. nih.gov

Metabolic Pathways: Inhibition of α-amylase directly impacts carbohydrate metabolism. nih.gov By slowing the breakdown of starches into absorbable sugars, these inhibitors help to manage postprandial glucose levels, a key intervention in diabetes management. mdpi.com

Cell Proliferation and Survival Pathways: Analogues designed as protein kinase inhibitors, such as N-(3-trifluoromethyl-phenyl)-4-methylbenzamide derivatives, have the potential to modulate critical cancer-related pathways. nih.gov Many kinase inhibitors target pathways like PI3K/Akt/mTOR and MAPK/ERK, which control cell proliferation, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels). researchgate.net By blocking the activity of specific kinases within these pathways, such compounds can suppress tumor growth. nih.gov

Applications and Future Research Directions in Lead Compound Development

Role of N-(4-acetylphenyl)-4-methylbenzamide as a Foundation in Lead Compound Discovery and Optimization

The benzamide (B126) moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically important compounds. researchgate.net this compound serves as an exemplary foundational molecule, or "lead compound," in the discovery and optimization of new therapeutic agents. researchgate.net A lead compound is a chemical starting point that has some desirable biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic parameters. researchgate.net The process of drug discovery often involves identifying such a lead and then systematically modifying its structure to create more effective and safer drug candidates. researchgate.netresearchgate.net

The structure of this compound is a classic example of a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. This versatility makes the benzamide core a frequent starting point for developing inhibitors for a wide range of protein classes, including enzymes like kinases and dipeptidyl peptidase-IV (DPP-4). nih.govnih.gov The this compound molecule itself contains several key features ripe for optimization: two aromatic rings that can engage in various interactions with target proteins, and an amide linkage that can participate in hydrogen bonding. nih.gov Its acetyl and methyl groups provide specific points for initial structure-activity relationship (SAR) studies, where researchers can probe how small changes affect biological outcomes. nih.gov

Strategies for Rational Molecular Modification and Derivatization to Enhance Desired Molecular Interactions

Rational molecular modification is a key strategy in drug design aimed at improving a lead compound's properties by making targeted structural changes. researchgate.net These modifications are designed to enhance interactions with a biological target, improve solubility, or alter metabolic stability. biomedres.us For this compound, several strategies can be employed:

Substitution on Aromatic Rings: Adding or changing substituents on either the N-phenyl ring or the benzoyl ring can dramatically alter the compound's properties. For instance, adding halogen atoms or other functional groups can modulate electronic properties and create new interactions with a target's binding site. nih.govmdpi.com

Isosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere). mdpi.com For example, the triazole ring is considered a bioisostere of the amide group due to similarities in hydrogen bonding capacity and geometry. mdpi.com Such replacements in the this compound backbone could lead to novel compounds with improved characteristics.

Fragment Growth and Linking: This strategy involves using the core scaffold as a base and extending its structure by adding new chemical fragments. mdpi.com This can be used to probe larger binding pockets or to connect with secondary binding sites on a target protein, potentially increasing potency and selectivity.

Conformational Restriction: Reducing the number of rotatable bonds in a molecule can lock it into a more active conformation and improve binding affinity. mdpi.com For the this compound scaffold, this could be achieved by linking the two phenyl rings or incorporating them into a more rigid cyclic system.

These modifications are often guided by computational modeling and an in-depth understanding of the molecular interactions, such as hydrogen bonding and π-π stacking, that govern how the molecule binds to its target. nih.gov

Exploration of this compound Analogues for Diverse Bioactive Profiles

The modification of the this compound scaffold has led to the discovery of analogues with a wide array of biological activities. The inherent versatility of the benzamide core allows it to be adapted to fit the active sites of various enzymes and receptors. mdpi.com Research into related structures has revealed compounds with potential therapeutic applications ranging from metabolic disorders to cancer and infectious diseases.

For example, by modifying the benzamide fragment, researchers have developed potent inhibitors of dipeptidyl peptidase-IV (DPP-4), an important target in the treatment of type 2 diabetes. nih.gov Other studies have shown that certain benzamide derivatives exhibit significant anti-fatigue effects in animal models. mdpi.com Furthermore, the 4-methylbenzamide (B193301) linker has been successfully incorporated into the design of new protein kinase inhibitors for cancer therapy. nih.gov The exploration of these analogues demonstrates the vast potential held within the this compound chemical space.

Table 1: Bioactive Profiles of Selected Benzamide Analogues

Analogue Class Modification Strategy Observed Biological Activity Potential Application Reference(s)
Uracil-based Benzamides Optimization of the benzamide fragment targeting the S2' site. Potent and selective DPP-4 inhibition. Type 2 Diabetes nih.gov
Purine-containing 4-Methylbenzamides Use of a flexible 4-methylbenzamide linker to connect to purine (B94841) derivatives. Protein kinase inhibition (e.g., Aurora-B). Cancer nih.gov
Simple Benzamide Derivatives Synthesis of various substituted benzamides. Anti-fatigue effects in swimming endurance tests. Fatigue mdpi.com
Pyrazole-4-carboxamides Incorporation of an N-phenyl substituted amide fragment. Antifungal activity against Sclerotinia sclerotiorum. Agriculture (Fungicide) nih.gov

| Thiazole-containing Benzamides | Integration of a thiazole (B1198619) ring into the benzamide structure. | Antibacterial and antifungal activity. | Infectious Diseases | researchgate.net |

Potential Contributions to the Development of New Materials and Chemical Probes

Beyond medicine, the structural features of this compound suggest its potential utility in materials science and as a chemical tool. The amide group is a robust hydrogen bond donor and acceptor, a property that is fundamental to the self-assembly of molecules into well-ordered supramolecular structures like liquid crystals or specific crystal polymorphs. researchgate.netnih.gov Understanding and controlling these intermolecular interactions could allow for the design of new materials with tailored physical properties.

Furthermore, this compound can serve as a scaffold for the development of chemical probes. A chemical probe is a small molecule used to study biological systems, for example, to identify the function of a protein or to visualize a biological process. By incorporating reporter tags (e.g., fluorescent groups) or reactive moieties onto the this compound structure, researchers could create tools to investigate the roles of specific enzymes or pathways where benzamides are known to be active. biomedres.us

Future Perspectives and Emerging Trends in Benzamide Research and this compound Chemistry

The future of benzamide research is poised for significant advancement, driven by new technologies and a deeper understanding of molecular biology. A key trend is the increasing use of computational methods, such as molecular docking and simulation, to rationally design novel benzamide derivatives with high target specificity. nih.govnih.gov This in silico approach accelerates the discovery process and reduces reliance on traditional high-throughput screening.

Emerging research focuses on creating highly selective inhibitors, particularly for protein kinases, to minimize off-target effects and improve therapeutic outcomes. nih.gov There is also growing interest in developing benzamides as modulators of protein-protein interactions, a challenging but increasingly important area of drug discovery. The synthesis of benzamides is also evolving, with a focus on greener and more efficient methods, such as using recoverable catalysts and ultrasonic irradiation, to make these valuable compounds more accessible. researchgate.net As a fundamental building block, this compound and its chemistry will continue to be relevant in these future explorations, providing a reliable starting point for the next generation of drugs and functional materials.

Table of Mentioned Chemical Compounds

Compound Name
This compound
N-(3,5-Dimethylphenyl)-4-methylbenzamide
Caffeine
Alogliptin
Vorinostat (SAHA)
Romidepsin
Belinostat
Panobinostat
Chidamide (Epidaza)
Salbutamol (Albuterol)
Rutin
n-propylgallate
Nilotinib
Bixafen
Fluxapyroxad

Q & A

Q. What are the recommended methods for synthesizing N-(4-acetylphenyl)-4-methylbenzamide in a laboratory setting?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzoic acid derivatives with 4-aminoacetophenone. A Pd-catalyzed amidation or direct acyl chloride coupling is widely used. For example:

Generate the acyl chloride from 4-methylbenzoic acid using thionyl chloride (SOCl₂).

React with 4-aminoacetophenone in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize HCl.

Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Key Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structural integrity via 1^1H NMR (e.g., acetyl singlet at δ 2.6 ppm, aromatic protons at δ 7.2–8.1 ppm) and 13^{13}C NMR (carbonyl signals at ~168 ppm) .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (if crystalline) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure refinement of this compound?

  • Methodological Answer : Contradictions often arise from disordered solvent molecules or thermal motion. Strategies include:

SHELXL Refinement : Use restraints (e.g., DFIX, SIMU) to model disordered regions. Apply Hirshfeld rigidity tests to validate atomic displacement parameters .

Twinned Data : For non-merohedral twinning, refine using the TWIN/BASF commands in SHELXL .

Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check Rint values for data quality .
Example : A related benzamide derivative (4-Methyl-N-(4-methylphenyl)benzamide) required anisotropic refinement for the acetyl group to resolve electron density discrepancies .

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(PPh₃)₄ (yields ~75%) vs. Pd(OAc)₂ with ligands (XPhos, yields ~85%) in coupling reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility but may require lower temperatures (<40°C) to suppress side reactions .
  • Additives : Use molecular sieves (3Å) to scavenge water in moisture-sensitive steps .
    Data Table :
Catalyst SystemSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DCM2575
Pd(OAc)₂/XPhosToluene8085

Specialized Analytical Questions

Q. How can computational methods predict the biological interactions of this compound with target proteins?

  • Methodological Answer :

Docking Simulations : Use AutoDock Vina to model binding poses with enzymes (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability .

Pharmacophore Mapping : Identify critical H-bond acceptors (amide oxygen) and hydrophobic regions (methyl groups) using Schrödinger Suite .

ADMET Prediction : Employ SwissADME to evaluate solubility (LogP ~3.2) and metabolic stability .

Q. What experimental approaches validate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 254 nm.
  • Key Finding : Hydrolysis occurs at pH < 2 (amide bond cleavage to 4-methylbenzoic acid and 4-aminoacetophenone) .
  • Mass Spectrometry : Track degradation products (e.g., m/z 136 for 4-aminoacetophenone) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.